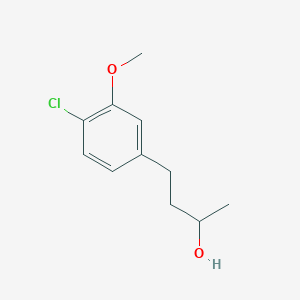

4-(4-Chloro-3-methoxyphenyl)butan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15ClO2 |

|---|---|

Molecular Weight |

214.69 g/mol |

IUPAC Name |

4-(4-chloro-3-methoxyphenyl)butan-2-ol |

InChI |

InChI=1S/C11H15ClO2/c1-8(13)3-4-9-5-6-10(12)11(7-9)14-2/h5-8,13H,3-4H2,1-2H3 |

InChI Key |

NRZYVDFITREFLY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC(=C(C=C1)Cl)OC)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections for the Butanol Core

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.inias.ac.inleah4sci.com For 4-(4-chloro-3-methoxyphenyl)butan-2-ol, the primary strategic disconnections focus on the carbon-carbon bonds that form the butanol core.

Two principal disconnection points are identified in the butanol chain:

Disconnection (A): Cleavage of the C2-C3 bond suggests a synthetic route involving the coupling of a two-carbon nucleophile with a two-carbon electrophile. This could involve an organometallic reagent corresponding to the ethyl group at C1 and C2, and a synthon for the chloro-methoxyphenyl ethyl moiety.

Disconnection (B): A more common and strategically sound disconnection occurs at the C3-C4 bond. This approach simplifies the synthesis to the formation of a bond between the aromatic ring (and its C4 side chain) and a three-carbon fragment.

A further disconnection can be considered at the C-O bond of the secondary alcohol, which points towards a precursor ketone, 4-(4-chloro-3-methoxyphenyl)butan-2-one, that can be reduced to the target alcohol. This ketone is a key intermediate in many of the synthetic pathways.

| Disconnection Strategy | Precursor Molecules (Synthons) | Corresponding Reagents |

| C2-C3 Bond Cleavage | (4-chloro-3-methoxyphenyl)acetyl cation and an ethyl anion | (4-chloro-3-methoxyphenyl)acetyl chloride and an ethyl Grignard reagent |

| C3-C4 Bond Cleavage | 4-chloro-3-methoxybenzyl anion and a propylene (B89431) oxide electrophile | 4-chloro-3-methoxybenzylmagnesium halide and propylene oxide |

| C-O Bond Disconnection (Functional Group Interconversion) | 4-(4-chloro-3-methoxyphenyl)butan-2-one | Not applicable (precursor for reduction) |

Development of Novel Synthetic Routes to this compound

Building upon the retrosynthetic analysis, several synthetic routes can be developed, encompassing both classical multi-step organic synthesis and modern catalytic methodologies.

Multi-Step Organic Synthesis Approaches

Multi-step synthesis provides a robust and often scalable method to construct the target molecule. A common approach involves the use of Grignard reagents or the reduction of a ketone precursor. wisc.edubyjus.comlibretexts.org

Route 1: Grignard Reaction with an Aldehyde

A plausible multi-step synthesis starts from 4-chloro-3-methoxybenzaldehyde.

Formation of the Grignard Reagent: The synthesis begins with the reaction of 1-bromo-2-(4-chloro-3-methoxyphenyl)ethane with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent.

Nucleophilic Addition: This Grignard reagent is then reacted with acetaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetaldehyde.

Protonation: Subsequent workup with a mild acid protonates the resulting alkoxide to yield the final product, this compound.

Route 2: Reduction of a Ketone Precursor

This is often a more direct and higher-yielding approach.

Friedel-Crafts Acylation: 1-Chloro-2-methoxybenzene can be acylated with but-3-enoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce 1-(4-chloro-3-methoxyphenyl)but-3-en-1-one.

Hydrogenation: The alkene and ketone functionalities can be selectively reduced. Catalytic hydrogenation over palladium on carbon (Pd/C) would reduce the carbon-carbon double bond to yield 4-(4-chloro-3-methoxyphenyl)butan-2-one.

Ketone Reduction: The resulting ketone is then reduced to the secondary alcohol using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol.

| Step | Reactants | Reagents and Conditions | Product |

| Route 1 | |||

| 1 | 1-bromo-2-(4-chloro-3-methoxyphenyl)ethane | Mg, anhydrous ether | 2-(4-chloro-3-methoxyphenyl)ethylmagnesium bromide |

| 2 | 2-(4-chloro-3-methoxyphenyl)ethylmagnesium bromide, Acetaldehyde | Anhydrous ether | Intermediate alkoxide |

| 3 | Intermediate alkoxide | H₃O⁺ (mild acid workup) | This compound |

| Route 2 | |||

| 1 | 1-Chloro-2-methoxybenzene, But-3-enoyl chloride | AlCl₃ | 1-(4-chloro-3-methoxyphenyl)but-3-en-1-one |

| 2 | 1-(4-chloro-3-methoxyphenyl)but-3-en-1-one | H₂, Pd/C | 4-(4-chloro-3-methoxyphenyl)butan-2-one |

| 3 | 4-(4-chloro-3-methoxyphenyl)butan-2-one | NaBH₄, Methanol | This compound |

Catalytic Methodologies for Carbon-Carbon Bond Formation

Modern catalytic methods offer efficient and selective ways to form the key carbon-carbon bonds in the target molecule. Cross-coupling reactions such as the Heck and Suzuki reactions are particularly relevant. organic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com

Heck Coupling: A potential route involves the palladium-catalyzed coupling of 4-chloro-3-methoxy-1-iodobenzene with but-3-en-2-ol. researchgate.net This would directly form a precursor that can be hydrogenated to the target alcohol. The regioselectivity of the Heck reaction would need to be carefully controlled to favor the desired linear product. masterorganicchemistry.com

Suzuki Coupling: A Suzuki coupling reaction could be employed by reacting a boronic acid derivative of the butanol side chain with 4-bromo-1-chloro-2-methoxybenzene. sigmaaldrich.comacs.orgwikipedia.org While the synthesis of the required boronic acid might be complex, this method offers high functional group tolerance. The Suzuki-Miyaura cross-coupling is a powerful tool for forming C(sp²)–C(sp²) bonds. thieme-connect.com

Asymmetric Catalysis: To produce enantiomerically enriched this compound, asymmetric reduction of the precursor ketone, 4-(4-chloro-3-methoxyphenyl)butan-2-one, is a viable strategy. This can be achieved using chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands (e.g., BINAP), in the presence of a hydrogen source. acs.orgnih.govmdpi.com

Optimization of Reaction Conditions for Scalability and Yields

For any synthetic route to be practical, especially for large-scale production, optimization of reaction conditions is crucial. nih.govmdpi.comjabonline.in

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. For Grignard reactions, anhydrous ethers are essential. For catalytic reactions, solvents like toluene, DMF, or aqueous mixtures may be optimal.

Temperature: Each reaction step will have an optimal temperature range to maximize product formation and minimize side reactions.

Catalyst Loading: In catalytic reactions, minimizing the amount of expensive transition metal catalyst without compromising yield is a key consideration for cost-effectiveness.

Reaction Time: Monitoring the reaction progress (e.g., by TLC or GC-MS) allows for the determination of the optimal reaction time to ensure complete conversion of starting materials.

Purification Methods: Efficient purification techniques, such as crystallization or column chromatography, are necessary to obtain the final product in high purity.

Derivatization Strategies for Structural Diversification of the Butanol Skeleton

The presence of a secondary hydroxyl group in this compound provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of related compounds.

Functionalization of the Hydroxyl Group

The hydroxyl group can be readily converted into a variety of other functional groups. researchgate.netchempedia.infolibretexts.org

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) will yield the corresponding esters. nih.gov This is a common derivatization technique. libretexts.org

Etherification: Treatment with an alkyl halide in the presence of a strong base (e.g., sodium hydride) via the Williamson ether synthesis will produce ethers.

Oxidation: Oxidation of the secondary alcohol using a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC), will regenerate the ketone precursor, 4-(4-chloro-3-methoxyphenyl)butan-2-one. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, could potentially lead to cleavage of the carbon chain.

Conversion to Halides: The hydroxyl group can be replaced by a halogen using reagents like thionyl chloride (for chlorine) or phosphorus tribromide (for bromine).

These derivatization strategies allow for the fine-tuning of the molecule's physicochemical properties, which is a common practice in medicinal chemistry and materials science.

| Derivatization Reaction | Reagent(s) | Functional Group Formed |

| Esterification | Acetyl chloride, Pyridine | Ester (-OCOCH₃) |

| Etherification | Methyl iodide, Sodium hydride | Ether (-OCH₃) |

| Oxidation | Pyridinium chlorochromate (PCC) | Ketone (=O) |

| Halogenation | Thionyl chloride (SOCl₂) | Chloroalkane (-Cl) |

Aromatic Ring Substitutions and Modifications

The synthesis of this compound fundamentally relies on the strategic functionalization of an aromatic precursor. The specific arrangement of the chloro and methoxy (B1213986) substituents on the phenyl ring dictates the electronic and steric properties of the molecule, influencing its reactivity in subsequent transformations. The starting material for many synthetic routes is a commercially available and appropriately substituted benzene (B151609) derivative, such as 3-chloro-4-methoxybenzaldehyde (B1194993).

The introduction of these substituents onto the aromatic ring typically follows established electrophilic aromatic substitution protocols. The directing effects of the substituents are crucial; for instance, a methoxy group is an ortho-, para-director and activating, while a chloro group is also an ortho-, para-director but deactivating. The synthesis of the precursor itself would involve a carefully planned sequence of chlorination and methoxylation reactions on a simpler benzene derivative to achieve the desired 3-chloro-4-methoxy substitution pattern.

Side Chain Elongation and Stereochemical Control

With the functionalized aromatic ring in place, the next critical phase is the construction of the butan-2-ol side chain. A common and effective strategy involves a crossed-aldol condensation reaction between 3-chloro-4-methoxybenzaldehyde and acetone. This reaction, typically base-catalyzed, forms the α,β-unsaturated ketone, 4-(4-chloro-3-methoxyphenyl)but-3-en-2-one.

Table 1: Plausible Aldol (B89426) Condensation Reaction Conditions

| Parameter | Condition |

| Aldehyde | 3-Chloro-4-methoxybenzaldehyde |

| Ketone | Acetone (used as reactant and solvent) |

| Catalyst | Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |

| Temperature | Room Temperature |

| Reaction Time | Several hours |

Following the formation of the enone, a two-step reduction is necessary to yield the target saturated alcohol. The first step involves the reduction of the carbon-carbon double bond, which can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). Subsequently, the ketone functionality is reduced to the secondary alcohol. This can be accomplished using a variety of reducing agents, with sodium borohydride (NaBH₄) being a common choice due to its selectivity for ketones in the presence of other functional groups. vaia.com A one-pot reduction of both the double bond and the ketone can also be envisioned using more powerful reducing agents or specific catalytic systems.

Stereochemical Control: The reduction of the ketone, 4-(4-chloro-3-methoxyphenyl)butan-2-one, creates a chiral center at the C2 position of the butanol side chain, resulting in a racemic mixture of (R)- and (S)-enantiomers. Achieving stereochemical control to produce a single enantiomer is a significant challenge and a key focus in modern organic synthesis.

Several strategies can be employed for the stereoselective synthesis of the desired alcohol:

Asymmetric Transfer Hydrogenation: This method utilizes a chiral catalyst, often a ruthenium or rhodium complex with a chiral ligand, to transfer hydrogen from a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to the ketone. This process can lead to high enantiomeric excess (ee) of one enantiomer.

Biocatalysis: The use of enzymes, such as ketoreductases (KREDs), offers a highly selective and environmentally friendly approach to ketone reduction. These biocatalysts can exhibit exquisite stereoselectivity, producing the desired alcohol in very high enantiomeric purity. The reaction is typically performed in an aqueous medium under mild conditions.

Table 2: Comparison of Stereoselective Reduction Methods

| Method | Catalyst/Enzyme | Chiral Source | Advantages | Disadvantages |

| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes | Chiral Ligands | High efficiency, broad substrate scope | Use of precious metals, often requires inert atmosphere |

| Biocatalysis | Ketoreductases (KREDs) | Enzyme's chiral active site | High enantioselectivity, mild conditions, environmentally friendly | Substrate specificity, potential for enzyme inhibition |

Application of Green Chemistry Principles in Synthetic Design

The synthesis of this compound can be evaluated and optimized through the lens of green chemistry principles, aiming to reduce its environmental impact.

Key Green Chemistry Considerations:

Atom Economy: The aldol condensation route is inherently atom-economical as it forms a carbon-carbon bond with the loss of only a water molecule. Subsequent reduction steps, particularly catalytic hydrogenation, also exhibit high atom economy.

Use of Safer Solvents: Traditional organic solvents used in synthesis often pose environmental and health risks. The exploration of greener solvents for the aldol condensation and reduction steps is a key area of improvement. For instance, conducting the aldol condensation in a solventless system or in water can significantly reduce the environmental footprint. scribd.comsciepub.com Polyethylene glycol (PEG) and ionic liquids have also been investigated as recyclable and less hazardous reaction media for similar transformations.

Catalysis: The use of catalysts, both in the condensation and reduction steps, is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and under milder conditions, reducing energy consumption. The development of recyclable heterogeneous catalysts for both the aldol condensation and the subsequent reductions is a significant goal. For example, silica-immobilized catalysts can be easily recovered and reused, minimizing waste. acs.org

Renewable Feedstocks: While the aromatic core of the molecule is typically derived from petrochemical sources, research into the production of aromatic compounds from renewable biomass is an active area that could contribute to a more sustainable long-term synthesis.

Energy Efficiency: Performing reactions at ambient temperature and pressure, whenever possible, reduces energy consumption. The use of highly active catalysts can facilitate reactions under milder conditions.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of modern chemical manufacturing.

Stereochemical Investigations and Control in 4 4 Chloro 3 Methoxyphenyl Butan 2 Ol Synthesis

Enantioselective Synthesis Strategies for (R)- and (S)-4-(4-Chloro-3-methoxyphenyl)butan-2-ol

The preparation of enantiomerically pure (R)- and (S)-4-(4-chloro-3-methoxyphenyl)butan-2-ol can be achieved through several enantioselective synthesis strategies, which aim to directly produce the desired enantiomer with high optical purity. These methods are often more efficient than the resolution of racemic mixtures as they, in principle, can provide a theoretical yield of 100% of a single enantiomer.

Asymmetric catalytic hydrogenation or reduction of the prochiral ketone, 4-(4-chloro-3-methoxyphenyl)butan-2-one, is a prominent method for the synthesis of enantiomerically enriched 4-(4-chloro-3-methoxyphenyl)butan-2-ol. This approach utilizes a chiral catalyst to facilitate the stereoselective addition of a hydride to the carbonyl group.

Detailed research has demonstrated the efficacy of various chiral catalysts in the reduction of similar aryl ketones. For instance, chiral ruthenium and rhodium complexes bearing phosphine (B1218219) ligands have been successfully employed. The choice of metal, ligand, and reaction conditions significantly influences both the conversion and the enantiomeric excess (ee) of the resulting alcohol.

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Ru(II)-Ferrocene-based phosphine ligands | β-keto esters | (R)- or (S)-β-hydroxy esters | High | General Methodology |

| Chiral Borane Catalysts | Prochiral ketones | Chiral secondary alcohols | Good to excellent | General Methodology |

For the synthesis of this compound, a similar approach would involve the use of a chiral catalyst, such as a Noyori-type ruthenium catalyst, to reduce 4-(4-chloro-3-methoxyphenyl)butan-2-one. The stereochemical outcome is dictated by the chirality of the catalyst, allowing for the selective synthesis of either the (R)- or (S)-enantiomer.

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. A chiral auxiliary is an organic compound that is temporarily incorporated into the substrate, directing the stereochemical course of a reaction before being removed. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective reduction of the ketone or an alkylation of a related derivative.

Commonly used chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultams. While specific applications to the synthesis of this compound are not extensively documented, the general principle would involve, for example, the diastereoselective addition of a nucleophile to an α,β-unsaturated precursor bearing a chiral auxiliary.

Chiral ligands, on the other hand, coordinate to a metal center to form a chiral catalyst, as discussed in the previous section. The ligand's stereochemistry creates a chiral environment around the metal, influencing the stereoselectivity of the reaction.

In recent years, organocatalysis and biocatalysis have emerged as powerful tools for enantioselective synthesis. Organocatalysts are small organic molecules that can catalyze reactions with high enantioselectivity, while biocatalysts utilize enzymes or whole-cell systems.

For the synthesis of chiral this compound, an organocatalytic approach could involve the asymmetric transfer hydrogenation of the corresponding ketone using a chiral phosphoric acid or a chiral amine catalyst in the presence of a hydride source like Hantzsch ester.

Biocatalysis offers a green and highly selective alternative. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional enantioselectivity. A screening of various KREDs could identify a suitable enzyme for the stereospecific reduction of 4-(4-chloro-3-methoxyphenyl)butan-2-one to either the (R)- or (S)-alcohol.

| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Ketoreductase (KRED) | 4-(4-chloro-3-methoxyphenyl)butan-2-one | (R)- or (S)-alcohol | Potentially >99% | General Methodology |

| Saccharomyces cerevisiae | 4-phenyl-2-butanone | (S)-4-phenyl-2-butanol | High | Analogy |

Diastereoselective Synthesis for Analogues with Multiple Stereocenters

The synthesis of analogues of this compound with multiple stereocenters requires diastereoselective methods. These methods aim to control the relative stereochemistry of two or more newly formed chiral centers. Strategies such as substrate-controlled, auxiliary-controlled, or reagent-controlled synthesis can be employed. For instance, the aldol (B89426) reaction of an enolate derived from a chiral ketone with an aldehyde can lead to the formation of two new stereocenters with a high degree of diastereoselectivity.

Chiral Resolution Techniques (e.g., Chromatographic, Enzymatic)

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. While enantioselective synthesis is often preferred, resolution remains a valuable technique.

Chromatographic resolution involves the use of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). The enantiomers of the racemic alcohol interact differently with the CSP, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of a wide range of chiral compounds, including aryl alcohols.

Enzymatic resolution is a highly efficient method that utilizes the stereoselectivity of enzymes, typically lipases. In a process known as kinetic resolution, one enantiomer of the racemic alcohol is selectively acylated by the enzyme in the presence of an acyl donor, leaving the other enantiomer unreacted. The resulting acylated and unacylated enantiomers can then be separated. Lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia are frequently employed for the resolution of secondary alcohols.

| Enzyme | Acyl Donor | Enantiomer Selectively Acylated | Reference |

| Candida antarctica Lipase B (CAL-B) | Vinyl acetate | (R)-enantiomer (typically) | General Methodology |

| Pseudomonas cepacia Lipase | Isopropenyl acetate | Varies with substrate | General Methodology |

Determination of Enantiomeric Excess and Absolute Configuration

Once a chiral synthesis or resolution has been performed, it is crucial to determine the enantiomeric excess (ee) of the product and its absolute configuration (whether it is the R or S enantiomer).

Enantiomeric excess is typically determined by chiral HPLC or chiral gas chromatography (GC). By comparing the peak areas of the two enantiomers, the ee can be calculated.

Absolute configuration can be determined by several methods. X-ray crystallography of a single crystal of an enantiomerically pure sample or a derivative provides unambiguous determination of the absolute stereochemistry. For the closely related compound, (2S)-4-(4-hydroxyphenyl)butan-2-ol, its absolute configuration was confirmed by X-ray diffraction studies. nih.govresearchgate.net Spectroscopic methods such as vibrational circular dichroism (VCD) and optical rotatory dispersion (ORD) can also be used by comparing the experimental spectra with those predicted by quantum chemical calculations. A common chemical method involves the formation of diastereomeric derivatives with a chiral derivatizing agent of known absolute configuration, such as Mosher's acid, followed by analysis using NMR spectroscopy. nih.gov

Chiral Chromatography (HPLC, GC)

Chiral chromatography is a cornerstone technique for the separation of enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for this purpose through the use of chiral stationary phases (CSPs). These phases create a chiral environment where the transient diastereomeric interactions between the enantiomers and the CSP lead to differential retention times, allowing for their separation.

High-Performance Liquid Chromatography (HPLC):

For compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

Gas Chromatography (GC):

Chiral GC is particularly suitable for volatile and thermally stable compounds. Derivatized cyclodextrins are commonly used as chiral selectors in GC capillary columns. For an alcohol like this compound, derivatization of the hydroxyl group, for instance, by acylation, might be necessary to improve its volatility and chromatographic behavior. The separation would rely on the formation of transient diastereomeric inclusion complexes between the derivatized enantiomers and the cyclodextrin (B1172386) stationary phase. The choice of the specific cyclodextrin derivative (e.g., permethylated, perphenylated) would be critical for achieving optimal enantioselectivity.

Interactive Data Table: Hypothetical Chiral HPLC Separation Parameters

The following table represents a hypothetical set of parameters for the chiral HPLC separation of this compound enantiomers, based on common practices for similar compounds. Actual experimental data is not publicly available.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(4-methylbenzoate) |

| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm | 4.6 x 150 mm, 3 µm |

| Mobile Phase | n-Hexane/Isopropanol (B130326) (90:10, v/v) | Acetonitrile (B52724)/Water (60:40, v/v) | n-Hexane/Ethanol (85:15, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |

| Temperature | 25 °C | 30 °C | 20 °C |

| Detection | UV at 254 nm | UV at 230 nm | UV at 254 nm |

Optical Rotation and Circular Dichroism Spectroscopy

Once the enantiomers are separated, their chiroptical properties can be characterized using techniques like optical rotation and circular dichroism (CD) spectroscopy.

Optical Rotation:

Optical rotation measures the rotation of the plane of polarized light by a chiral compound. Each enantiomer of this compound will rotate the plane of polarized light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, the solvent, and the concentration. While the specific rotation values for the enantiomers of this compound are not documented in available literature, they would be expected to be non-zero and opposite in sign (e.g., [α]D = +X° for one enantiomer and -X° for the other).

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of a molecule, particularly in the vicinity of chromophores. For this compound, the substituted phenyl ring acts as a chromophore. The enantiomers would produce mirror-image CD spectra, with positive Cotton effects for one enantiomer corresponding to negative Cotton effects for the other. This technique is highly sensitive to the spatial arrangement of atoms and can be used to assign the absolute configuration of the enantiomers by comparing experimental spectra with theoretical calculations or with spectra of structurally related compounds of known configuration.

Advanced X-ray Crystallography of Chiral Derivatives

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. For a liquid or oil like this compound, it is often necessary to prepare a crystalline derivative. This can be achieved by reacting the alcohol with a chiral resolving agent or a heavy-atom-containing reagent.

The process would involve the following steps:

Derivatization: The hydroxyl group of an enantiomerically pure sample of this compound would be reacted with a suitable carboxylic acid (e.g., a mandelic acid derivative or a camphor-based acid) to form a diastereomeric ester.

Crystallization: The resulting ester would be crystallized to obtain single crystals of sufficient quality for X-ray diffraction analysis.

Data Collection and Structure Refinement: The crystal would be subjected to X-ray diffraction, and the resulting diffraction pattern would be used to determine the three-dimensional arrangement of atoms in the crystal lattice.

Determination of Absolute Configuration: By employing anomalous dispersion effects, typically from the chlorine atom or another introduced heavy atom, the absolute configuration (R or S) of the chiral center can be unambiguously determined.

While no crystallographic data for derivatives of this compound are present in the public domain, this technique remains the gold standard for absolute configuration assignment in stereochemical studies.

Interactive Data Table: Summary of Stereochemical Investigation Techniques

| Technique | Principle | Information Obtained | Applicability to this compound |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of enantiomers, determination of enantiomeric purity. | Highly applicable for both analytical and preparative-scale separation. |

| Chiral GC | Differential interaction with a chiral stationary phase in the gas phase. | Separation of volatile enantiomers, high-resolution analysis. | Applicable, likely after derivatization of the hydroxyl group. |

| Optical Rotation | Rotation of plane-polarized light by a chiral molecule. | Specific rotation ([α]), confirmation of optical activity. | Applicable to separated enantiomers to determine the sign and magnitude of rotation. |

| Circular Dichroism | Differential absorption of circularly polarized light. | Information on molecular stereochemistry, assignment of absolute configuration. | Applicable for characterizing the chiroptical properties of the enantiomers. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous determination of the three-dimensional structure and absolute configuration. | Applicable to a suitable crystalline derivative of the compound. |

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of 4-(4-Chloro-3-methoxyphenyl)butan-2-ol in solution. It provides detailed information about the chemical environment of each nucleus, enabling the assignment of its stereochemistry and the analysis of its conformational dynamics.

A combination of 1D (¹H, ¹³C) and 2D NMR experiments is required for the complete and unambiguous assignment of all proton and carbon signals. researchgate.net

¹H NMR: The proton NMR spectrum provides initial information on the number of distinct proton environments, their integration (ratio), and their coupling patterns (multiplicity), which reveals adjacent protons.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is crucial for tracing the connectivity of the butanol side chain. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting the butanol side chain to the substituted phenyl ring and for confirming the relative positions of the chloro and methoxy (B1213986) substituents. science.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is essential for determining the molecule's preferred conformation and stereochemistry. researchgate.net For instance, correlations between protons on the aromatic ring and the benzylic protons of the side chain can define the rotational orientation around the C-C bond connecting them.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Predicted data based on structure-property relationships and typical chemical shift ranges for similar functional groups.

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| 1 | CH₃ | ~1.2 (d) | ~23 | C2, C3 |

| 2 | CH-OH | ~3.8 (m) | ~67 | C1, C3, C4 |

| 3 | CH₂ | ~1.7-1.8 (m) | ~40 | C2, C4, C1' |

| 4 | CH₂ | ~2.6-2.7 (m) | ~30 | C2, C3, C1', C2', C6' |

| 1' | C | - | ~135 | - |

| 2' | CH | ~7.0 (d) | ~112 | C4, C4', C6', OCH₃ |

| 3' | C-OCH₃ | - | ~155 | - |

| 4' | C-Cl | - | ~125 | - |

| 5' | CH | ~7.2 (d) | ~130 | C1', C3' |

| 6' | CH | ~6.8 (dd) | ~120 | C4, C2', C4' |

| - | OCH₃ | ~3.9 (s) | ~56 | C3' |

The choice of solvent can significantly influence NMR data and the conformational equilibrium of the molecule. researchgate.net The hydroxyl group in this compound can act as both a hydrogen bond donor and acceptor. In protic solvents (like D₂O or CD₃OD), hydrogen bonding with the solvent can lead to a downfield shift of the hydroxyl proton signal and may alter the rotational preferences of the C2-C3 bond. Conversely, in non-polar aprotic solvents (like CCl₄ or benzene-d₆), intramolecular hydrogen bonding between the hydroxyl group and the methoxy oxygen or the aromatic pi-system might be favored, leading to different conformational populations. These changes would be observable through variations in proton-proton coupling constants (³JHH) and NOESY correlations.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Elucidation

HRMS is indispensable for confirming the elemental composition of this compound. It provides a highly accurate mass measurement, allowing for the calculation of the molecular formula with high confidence.

Tandem mass spectrometry (MS/MS) is a powerful technique used to probe the structure of ions by fragmenting a selected precursor ion and analyzing the resulting product ions. mdpi.com The fragmentation pattern is characteristic of the molecule's structure. For this compound (exact mass: ~214.075 g/mol ), common fragmentation pathways would likely include:

Loss of Water (H₂O): Dehydration of the secondary alcohol is a common fragmentation, leading to a fragment ion at [M-18]⁺.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, resulting in the loss of a methyl radical or a propyl group.

Benzylic Cleavage: The most favorable cleavage often occurs at the benzylic position (C4-C1' bond), resulting in the formation of a stable chloromethoxybenzyl cation. This is typically a dominant fragmentation pathway for such structures. nih.gov

Table 2: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of this compound Predicted data based on established fragmentation rules for similar chemical structures.

| Predicted m/z | Proposed Ion Formula | Proposed Fragmentation Pathway |

|---|---|---|

| [M+H]⁺ ~215.08 | C₁₁H₁₆ClO₂⁺ | Protonated Molecular Ion |

| ~197.07 | C₁₁H₁₄ClO⁺ | Loss of H₂O (Dehydration) |

| ~155.03 | C₈H₈ClO⁺ | Benzylic cleavage (loss of C₃H₇O) |

| ~127.03 | C₇H₄ClO⁺ | Loss of CO from the m/z 155 fragment |

| ~45.03 | C₂H₅O⁺ | Alpha-cleavage at C2-C3 bond |

GC-MS combines gas chromatography for separation with mass spectrometry for detection and identification. This technique is well-suited for analyzing the volatility and purity of this compound. ojp.govnih.gov The retention time in the gas chromatogram provides a measure of the compound's volatility and can be used for quantification. The mass spectrometer provides a mass spectrum for the eluting peak, confirming its identity. This method is highly effective for detecting and identifying any potential impurities, such as starting materials from synthesis, isomers, or degradation products. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: Provides information on the vibrations of polar bonds. Key expected absorptions for this compound include a broad O-H stretch from the alcohol, C-H stretches from the aromatic ring and alkyl chain, a C-O stretch from the alcohol and the methoxy ether, and aromatic C=C bending vibrations.

Raman Spectroscopy: Is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. It would be effective for observing the aromatic ring vibrations and the C-Cl stretch.

Table 3: Predicted Vibrational Frequencies for this compound Predicted data based on characteristic group frequencies from IR and Raman spectroscopy.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H (Alcohol) | Stretching | ~3550-3200 (broad) | IR |

| C-H (Aromatic) | Stretching | ~3100-3000 | IR, Raman |

| C-H (Alkyl) | Stretching | ~2960-2850 | IR, Raman |

| C=C (Aromatic) | Stretching | ~1600, ~1500 | IR, Raman |

| C-O (Alcohol) | Stretching | ~1150-1050 | IR |

| C-O (Ether) | Asymmetric Stretching | ~1250 | IR |

| C-Cl | Stretching | ~800-600 | Raman, IR |

Advanced X-ray Diffraction Studies on Crystalline Forms or Co-crystals for Solid-State Structure

As of the latest available data, no publicly accessible X-ray diffraction studies for this compound have been reported. This includes analyses of its single crystalline form or any co-crystals. X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such a study would yield fundamental information, including:

Crystal System and Space Group: Defining the symmetry of the crystal lattice.

Unit Cell Dimensions: Providing the precise dimensions of the repeating unit of the crystal.

Atomic Coordinates: Locating the exact position of each atom within the unit cell.

Bond Lengths, Bond Angles, and Torsion Angles: Offering a detailed geometric description of the molecule in the solid state.

Intermolecular Interactions: Revealing non-covalent interactions such as hydrogen bonding or van der Waals forces that dictate the crystal packing.

Without experimental X-ray diffraction data, a definitive analysis of the solid-state structure of this compound remains speculative and would rely on computational modeling.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Data |

| Empirical formula | C₁₁H₁₅ClO₂ |

| Formula weight | 214.69 g/mol |

| Crystal system | Data not available |

| Space group | Data not available |

| a, b, c (Å) | Data not available |

| α, β, γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated density (g/cm³) | Data not available |

| R-factor | Data not available |

This table is presented as a template for the type of data that would be obtained from an X-ray diffraction study. Currently, no experimental values are available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Similarly, specific UV-Vis spectroscopic data for this compound are not available in the reviewed literature. UV-Vis spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The chromophore in this compound is the substituted benzene (B151609) ring, 4-chloro-3-methoxyphenol.

The absorption of UV light by this molecule would be expected to arise from π → π* transitions within the aromatic ring. The substitution pattern on the ring (a chloro group, a methoxy group, and an alkyl chain) influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

Methoxy Group (-OCH₃): As an auxochrome with lone pairs of electrons on the oxygen, it can donate electron density to the aromatic ring (a +R effect), which typically shifts the absorption to longer wavelengths (a bathochromic or red shift).

An experimental UV-Vis spectrum would provide the λmax values and the corresponding molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength. This information is valuable for quantitative analysis and for understanding the electronic structure of the molecule.

Table 2: Predicted UV-Vis Absorption Data for this compound in a Standard Solvent (e.g., Ethanol)

| Absorption Band | Predicted λmax (nm) | Molar Absorptivity, ε (L mol⁻¹ cm⁻¹) | Associated Electronic Transition |

| Primary Band | Data not available | Data not available | π → π* (Benzenoid) |

| Secondary Band | Data not available | Data not available | π → π* (Benzenoid) |

This table illustrates the expected parameters from a UV-Vis spectroscopic analysis. The specific values are currently undetermined due to a lack of experimental data.

Biological and Biochemical Activity Profiling Preclinical Research Focus

High-Throughput Screening (HTS) in Defined Biological Assay Systems

There is no publicly available information to indicate that 4-(4-Chloro-3-methoxyphenyl)butan-2-ol has been evaluated in high-throughput screening campaigns.

Receptor Binding Assays (In Vitro)

No data from in vitro receptor binding assays for this compound could be located in the scientific literature. Its affinity and selectivity for specific biological receptors remain uncharacterized.

Enzyme Inhibition/Activation Studies (Cell-Free and Cell-Based)

Information regarding the ability of this compound to inhibit or activate specific enzymes is not available in published research.

Cellular Reporter Gene Assays and Pathway Modulation

There are no documented studies using cellular reporter gene assays to investigate the effects of this compound on specific signaling pathways.

Cell-Based Phenotypic Screening for Unbiased Activity Detection

No results from cell-based phenotypic screening assays for this compound have been published.

Cell Viability and Proliferation Assays in Research Models

The effect of this compound on the viability and proliferation of any research cell models has not been reported in the available literature.

Assays for Specific Cellular Responses (e.g., Apoptosis, Autophagy)

There is no available data to suggest whether this compound induces or inhibits specific cellular processes such as apoptosis or autophagy.

Target Identification and Validation Using Chemical Biology Approaches

In preclinical research, elucidating the molecular targets of a compound is a critical step in understanding its mechanism of action and potential therapeutic applications. Chemical biology provides a powerful toolkit for this process, known as target deconvolution. nih.govnih.gov These methods can be broadly categorized into affinity-based techniques and proteomics-based approaches, which can identify direct binding partners of a compound within a complex biological sample. nih.govresearchgate.net

Affinity chromatography is a direct biochemical method used to isolate potential binding proteins for a compound of interest from a cellular lysate. researchgate.net For this compound, this would first involve synthesizing a derivative of the compound that includes a linker arm and an affinity tag, such as biotin. This "bait" molecule is then immobilized on a solid support matrix (e.g., streptavidin-coated beads) to create an affinity column.

A cellular protein extract is then passed over this column. Proteins that have an affinity for this compound will bind to the immobilized compound, while other proteins will wash through. After a series of washes to remove non-specific binders, the specifically bound proteins are eluted. These eluted proteins are then typically identified using techniques like mass spectrometry.

A competitive pull-down assay can be used for validation. In this setup, the protein lysate is pre-incubated with an excess of the original, untagged this compound before being applied to the affinity matrix. If a protein is a true target, the free compound will compete for binding, resulting in a reduced amount of that protein being captured by the matrix.

Table 1: Hypothetical Results from an Affinity Pull-Down Assay for this compound This table illustrates the type of data generated from such an experiment and is for representative purposes only.

| Protein ID (UniProt) | Protein Name | Fold Enrichment (Bait vs. Control) | Reduction in Binding with Competitor (%) | Potential Role |

|---|---|---|---|---|

| P08684 | Glucocorticoid receptor | 15.2 | 85 | Nuclear receptor, transcription factor |

| P42336 | Mitogen-activated protein kinase 1 | 8.5 | 78 | Signaling cascade enzyme |

| Q13547 | Carbonyl reductase [NADPH] 1 | 6.1 | 65 | Metabolizing enzyme |

| P04035 | Actin, cytoplasmic 1 | 1.5 | 10 | Common non-specific binder |

Modern proteomics offers several label-free methods for target identification, avoiding the need to chemically modify the compound, which can sometimes alter its binding characteristics. researchgate.netnih.gov One such powerful technique is Thermal Proteome Profiling (TPP), also known as the Cellular Thermal Shift Assay (CETSA). researchgate.net

This method is based on the principle that the binding of a small molecule to a protein can alter its thermal stability. researchgate.net In a typical TPP experiment, intact cells or cell lysates are treated with this compound and then heated across a range of temperatures. The soluble, non-denatured proteins at each temperature are collected and quantified using mass spectrometry.

A target protein will typically show increased stability at higher temperatures in the presence of the binding compound compared to the untreated control. By analyzing the entire proteome in this manner, a comprehensive profile of potential targets can be generated based on these thermal shifts. nih.gov

Table 2: Illustrative Data from a Thermal Proteome Profiling (TPP) Experiment with this compound This table presents a hypothetical data set to demonstrate the principles of TPP and does not represent actual experimental results.

| Protein ID (UniProt) | Protein Name | Melting Temperature (Tm) - Control (°C) | Melting Temperature (Tm) - With Compound (°C) | Thermal Shift (ΔTm) (°C) | Significance (p-value) |

|---|---|---|---|---|---|

| P08684 | Glucocorticoid receptor | 52.1 | 56.5 | +4.4 | <0.001 |

| P42336 | Mitogen-activated protein kinase 1 | 49.8 | 52.3 | +2.5 | <0.01 |

| P15056 | HSP90-alpha | 58.3 | 58.5 | +0.2 | >0.05 (Not Significant) |

| P60709 | Actin, beta | 62.5 | 62.4 | -0.1 | >0.05 (Not Significant) |

Biotransformation Studies in In Vitro Models

Understanding the metabolic fate of a new chemical entity is a cornerstone of preclinical research. In vitro models, such as liver microsomes and recombinant enzymes, are employed to investigate biotransformation pathways in a controlled, research-focused setting. mdpi.com These studies help identify potential metabolites and assess the compound's interaction with key drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily. nih.gov

To investigate the biotransformation of this compound, the compound would be incubated with pooled human liver microsomes. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYPs. nih.gov The incubation mixture would also contain necessary cofactors, such as NADPH, to support enzymatic activity.

Following incubation, the samples are analyzed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-MS). By comparing the chromatograms of the incubated samples with control samples (lacking the compound or cofactors), new peaks corresponding to potential metabolites can be identified. The exact mass and fragmentation patterns from the mass spectrometer are then used to deduce the chemical structures of these metabolites. Common metabolic reactions include oxidation (hydroxylation), demethylation, and glucuronidation.

A compound's potential to inhibit or induce CYP enzymes is a critical aspect of its preclinical profile, as this can predict potential drug-drug interactions.

Inhibition studies are typically conducted using human liver microsomes or specific recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). nih.gov A known, probe substrate for each specific CYP isoform is incubated with the enzyme in the presence of varying concentrations of this compound. The rate of metabolism of the probe substrate is measured. A decrease in the rate of substrate metabolism indicates inhibition by the test compound. From this data, an IC50 value (the concentration of the compound that causes 50% inhibition) can be calculated for each CYP isoform.

Table 3: Representative Data for Cytochrome P450 Inhibition by this compound This table contains hypothetical data for illustrative purposes.

| CYP Isoform | Probe Substrate | IC50 (µM) | Potential for Inhibition |

|---|---|---|---|

| CYP1A2 | Phenacetin | > 100 | Low |

| CYP2C9 | Diclofenac | 85.4 | Low |

| CYP2C19 | S-Mephenytoin | 42.1 | Moderate |

| CYP2D6 | Bufuralol | 15.8 | Moderate to High |

| CYP3A4 | Midazolam | > 100 | Low |

Induction studies investigate whether a compound can increase the expression of CYP enzymes. This is typically assessed using cultured human hepatocytes. The hepatocytes are treated with this compound for a period (e.g., 48-72 hours). Following treatment, changes in specific CYP enzyme activity or mRNA levels are measured and compared to a vehicle control. An increase in enzyme activity or mRNA expression indicates induction.

Mechanistic Elucidation at the Molecular and Cellular Levels

Investigation of Molecular Interactions with Biological Targets

The initial step in characterizing a compound's activity involves identifying and quantifying its interactions with biological macromolecules, typically proteins. This is crucial for understanding its potential therapeutic effects or toxicological properties.

Biophysical Characterization of Ligand-Protein Binding

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are instrumental in providing quantitative data on the binding affinity, kinetics, and thermodynamics of a compound's interaction with its target protein. SPR measures the binding and dissociation rates, while ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction. A thorough literature search yielded no studies that have employed these or similar biophysical methods to investigate 4-(4-Chloro-3-methoxyphenyl)butan-2-ol, meaning there is no available data on its binding to any specific protein targets.

Structural Biology of Compound-Target Complexes

To understand the precise nature of a compound's interaction with its target, structural biology techniques like X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) are employed. These methods provide high-resolution, three-dimensional models of the compound bound to its protein target, revealing the specific atomic contacts and conformational changes that mediate its biological effect. No structural data for complexes involving this compound have been deposited in protein data banks or described in published literature.

Downstream Signaling Pathway Analysis

Once a compound binds to its target, it can trigger a cascade of events within the cell, known as downstream signaling pathways. Analyzing these pathways is key to understanding the cellular and physiological consequences of the initial binding event.

Kinase Cascades and Phosphorylation Events

Many cellular processes are regulated by kinase cascades, where a series of proteins are sequentially phosphorylated. A compound's interaction with a protein in such a pathway can lead to altered phosphorylation patterns. There are currently no published studies that have examined the effect of this compound on any kinase cascades or phosphorylation events.

Protein Expression Changes (Proteomics)

Proteomics involves the large-scale study of proteins and their expression levels. Following treatment with a compound, changes in the proteome can indicate which cellular processes are being impacted. As with other areas of investigation, there is a lack of proteomic studies on this compound.

Cellular Localization and Subcellular Distribution Studies

There are currently no published studies that have investigated the cellular localization or subcellular distribution of this compound. Information regarding its uptake into cells, its potential accumulation in specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus), or its distribution between aqueous and lipid compartments of the cell is not documented.

Elucidation of Biological Mechanisms of Action (MOA)

The biological mechanism of action for this compound has not been elucidated. There is no information available from in vitro or in vivo studies that would identify its molecular targets, signaling pathways it may modulate, or its specific effects on cellular processes.

Structure Activity Relationship Sar Studies and Analog Design

Fragment-Based Approaches for Lead Generation (Research Concept)

Information regarding the application of 4-(4-Chloro-3-methoxyphenyl)butan-2-ol in fragment-based drug discovery, including its use as a starting fragment, its elaboration into more complex leads, or its role in fragment screening campaigns, is not documented in the scientific literature. Structure-Activity Relationship (SAR) studies employing this specific compound in a fragment-based context are similarly unavailable.

Analytical Methodologies for Research Applications

Development of Robust Chromatographic Methods for Purity Assessment and Quantification in Research Matrices

The development of reliable chromatographic methods is fundamental for the accurate assessment of "4-(4-Chloro-3-methoxyphenyl)butan-2-ol" in research samples. The choice of technique is dictated by the analyte's physicochemical properties, such as polarity, volatility, and thermal stability, as well as the complexity of the sample matrix.

Reversed-phase HPLC (RP-HPLC) is a primary technique for the purity assessment and quantification of moderately polar, non-volatile compounds like "this compound". The development of a stability-indicating RP-HPLC method is crucial for separating the main compound from any potential impurities or degradation products. pensoft.netresearchgate.net

Method development typically begins with the selection of a suitable stationary phase, most commonly a C18 (octadecyl) bonded silica (B1680970) column, which provides effective retention for compounds with aromatic rings. pensoft.netscielo.br The mobile phase composition is then optimized to achieve adequate retention and resolution. A common starting point is a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. science.gov The pH of the buffer can be adjusted to control the ionization state of acidic or basic impurities, thereby influencing their retention. For neutral compounds like the target analyte, a simple acidified water or phosphate (B84403) buffer is often sufficient. pensoft.net

Key parameters are systematically optimized, including the organic modifier percentage, buffer pH, column temperature, and flow rate, to achieve optimal separation with symmetric peak shapes. science.gov Validation according to established guidelines ensures the method is accurate, precise, linear, specific, and robust for its intended purpose. pensoft.netscielo.br

Below is a hypothetical data table illustrating typical parameters for an RP-HPLC method developed for the purity analysis of "this compound".

Table 1: Illustrative RP-HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~6.5 min |

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. "this compound" possesses sufficient volatility, particularly after derivatization of the hydroxyl group, to be amenable to GC analysis. GC methods are valuable for assessing the presence of volatile impurities and for quantification.

The development of a GC method involves selecting an appropriate capillary column. A mid-polarity column, such as one with a phenyl-polysiloxane stationary phase (e.g., 5% phenyl), is often a good choice for separating chlorinated aromatic compounds. longdom.orgnih.gov The oven temperature program is a critical parameter that must be optimized to ensure the separation of the analyte from other volatile components in the sample matrix. A typical program starts at a lower temperature, holds for a short period to allow for the elution of highly volatile compounds, and then ramps up to a higher temperature to elute the target analyte and less volatile impurities.

The choice of injector and detector is also crucial. A split/splitless injector is commonly used, with the split ratio adjusted based on the analyte concentration. For a chlorinated compound, an Electron Capture Detector (ECD) can provide high sensitivity, although a Flame Ionization Detector (FID) offers more universal response for carbon-containing compounds.

The following table provides a representative set of GC conditions that could be developed for the analysis of "this compound".

Table 2: Representative GC Method Parameters

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (20:1) |

Given that "this compound" contains a chiral center at the C2 position, the separation of its enantiomers is essential. Supercritical Fluid Chromatography (SFC) has become a preferred technique for chiral separations in the pharmaceutical industry due to its speed, efficiency, and reduced environmental impact compared to normal-phase HPLC. chromedia.orgselvita.com

The development of a chiral SFC method focuses on screening a variety of chiral stationary phases (CSPs), with polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) being the most successful for a broad range of compounds. afmps.beresearchgate.net The mobile phase in SFC typically consists of supercritical carbon dioxide modified with a small percentage of an organic solvent, often an alcohol like methanol, ethanol, or isopropanol (B130326). researchgate.net

A generic screening strategy is often employed, where the compound is tested on a small set of complementary CSPs with a standard set of co-solvents. afmps.beresearchgate.net Additives, such as diethylamine (B46881) for basic compounds or trifluoroacetic acid for acidic compounds, can be incorporated into the modifier to improve peak shape and resolution, though they may not be necessary for a neutral alcohol. afmps.be Once a promising separation is identified, further optimization of parameters like co-solvent percentage, back pressure, and temperature can be performed to maximize resolution. afmps.beamericanpharmaceuticalreview.com

The table below outlines a typical screening approach for the chiral separation of "this compound" by SFC.

Table 3: Illustrative SFC Screening Conditions for Chiral Separation

| Parameter | Condition |

|---|

| Columns (Screening Set) | Amylose tris(3,5-dimethylphenylcarbamate) Cellulose tris(3,5-dimethylphenylcarbamate) Cellulose tris(4-methylbenzoate) | | Mobile Phase | Supercritical CO₂ with a modifier | | Modifiers (Screening Set) | Methanol, Ethanol, Isopropanol | | Gradient | 5% to 40% modifier over 5 minutes | | Flow Rate | 3.0 mL/min | | Back Pressure | 150 bar | | Column Temperature | 40 °C | | Detection | UV at 225 nm |

Hyphenated Techniques for Complex Mixture Analysis in Research Samples

For the analysis of "this compound" in complex research samples, such as biological matrices, hyphenated techniques that couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantifying trace levels of drugs and their metabolites in biological fluids like plasma and urine. rug.nlnih.gov The development of an LC-MS/MS assay for "this compound" would involve optimizing sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation is critical for removing matrix components that can interfere with the analysis. fda.gov.tw Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly employed. The chromatographic conditions are developed to provide a short analysis time while ensuring the analyte is separated from any co-eluting matrix components.

For mass spectrometric detection, the compound is typically ionized using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Tandem mass spectrometry (MS/MS) is performed in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.gov In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte.

A hypothetical LC-MS/MS method for the quantification of the compound in plasma is detailed below.

Table 4: Representative LC-MS/MS Parameters for Bioanalysis

| Parameter | Condition |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile |

| LC Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 90% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transition | Hypothetical: m/z 215.1 → 157.0 (Precursor → Product) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and semi-volatile compounds in research samples. unt.edu It can be used for profiling potential impurities, degradation products, or metabolites of "this compound".

The GC conditions would be similar to those developed for GC-FID analysis, but the system is coupled to a mass spectrometer. gcms.cz The MS detector provides both quantitative data and structural information. Electron ionization (EI) is the most common ionization technique, which generates a reproducible fragmentation pattern that can be compared against spectral libraries for compound identification. researchgate.net

For volatile compound profiling, a sample might be prepared using headspace extraction or solid-phase microextraction (SPME) to isolate the volatile components from a complex matrix. The GC-MS analysis would then separate these components, and the resulting mass spectra would be used to identify them. This is particularly useful for identifying unknown process impurities or characterizing the products of degradation studies. longdom.orggcms.cz

The table below summarizes typical GC-MS conditions for such an analysis.

Table 5: Typical GC-MS Parameters for Volatile Profiling

| Parameter | Condition |

|---|---|

| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-450 |

| Interface Temperature | 280 °C |

Spectrophotometric and Electrochemical Detection Methods for Research Quantitation

Extensive literature searches did not yield specific spectrophotometric or electrochemical detection methods developed exclusively for the research quantitation of this compound. While electrochemical sensors have been developed for structurally related chloro- and methoxy- substituted phenolic compounds, such as the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) and its metabolite 4-chloro-2-methylphenol, dedicated methods for this compound are not documented in the available scientific literature. nih.govmaynoothuniversity.iemaynoothuniversity.ie

The development of such methods would typically involve the identification of a suitable chromophore for spectrophotometric analysis or an electroactive moiety for electrochemical detection. For instance, in the case of MCPA, electrochemical detection has been achieved using activated glassy carbon electrodes, which exhibit a linear concentration range and a low limit of detection. maynoothuniversity.iemaynoothuniversity.ie However, without specific research on this compound, the applicability of these techniques remains hypothetical.

Application of Advanced Imaging Techniques for Research Studies (e.g., MALDI Imaging, Confocal Microscopy)

There is currently no available research documenting the application of advanced imaging techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging or confocal microscopy, for the study of this compound. These powerful techniques are utilized to visualize the spatial distribution of molecules in biological tissues and other complex samples. The lack of published studies in this area indicates a significant gap in the understanding of the microscopic distribution and localization of this compound in various research models.

Broader Research Implications and Future Directions

Potential as a Chemical Biology Probe

No specific research has been identified that investigates 4-(4-Chloro-3-methoxyphenyl)butan-2-ol as a chemical biology probe. The exploration of a molecule for such purposes typically involves screening against various biological targets or pathways to identify any specific interactions. Without such studies, its potential to modulate specific cellular functions remains unknown.

Role as a Synthetic Intermediate

The utility of this compound as a synthetic intermediate for creating complex molecular architectures is not documented in readily accessible scientific literature. While its structure suggests potential for further chemical modification, there are no published examples of its use as a building block in the synthesis of more elaborate molecules.

Contribution to Structure-Function Relationships

Detailed studies concerning the structure-function relationships of this compound are not available. Such research would typically involve synthesizing a series of related compounds and evaluating how changes in the chemical structure affect a particular activity. The foundational data for such an analysis of this specific compound is currently lacking.

Open Questions and Emerging Research Avenues

Due to the limited research on this compound, numerous fundamental questions remain unanswered. Virtually all aspects of its chemical and biological properties could be considered open questions. Consequently, any investigation into its synthesis, reactivity, and potential applications would constitute an emerging research avenue.

Methodological Innovations

The study of this compound has not been linked to any methodological innovations in the available literature. Scientific advancements in methodology often arise from the need to synthesize or analyze a particularly challenging or interesting molecule, a role this compound has not yet demonstrably played.

Interdisciplinary Research Opportunities

There is no current research suggesting interdisciplinary applications for this compound in fields such as materials science or catalyst design. The potential for a compound to be utilized in these areas often depends on specific electronic, optical, or structural properties, which have not been reported for this molecule.

Q & A

Q. What are the optimal synthetic routes for 4-(4-Chloro-3-methoxyphenyl)butan-2-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reduction reactions. For example, intermediates like (4-chloro-3-methoxyphenyl)thiourea ( ) may serve as precursors. Key reagents include sodium hydroxide for substitution or lithium aluminum hydride for reduction ( ). Optimization requires controlled temperature (0–5°C for exothermic steps) and inert atmospheres to prevent oxidation. Yield improvements (>80%) are achievable via column chromatography or recrystallization. Monitor purity using HPLC with a C18 column (methanol/water gradient) .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : and NMR (DMSO-d6) identify methoxy (-OCH), chloroaryl, and hydroxyl (-OH) groups. Chemical shifts for aromatic protons appear at δ 6.8–7.4 ppm ().

- FT-IR : Peaks at 3400 cm (OH stretch) and 1250 cm (C-O of methoxy) confirm functional groups.

- Chromatography :

- HPLC : Use a reverse-phase column (UV detection at 254 nm) to assess purity (>98%).

- TLC : Silica gel GF254 with ethyl acetate/hexane (3:7) for rapid monitoring .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve crystallographic ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL ( ) is critical for determining absolute configuration. Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement : SHELXL refines positional and anisotropic displacement parameters. Challenges include resolving disordered methoxy or hydroxyl groups. A recent study achieved R < 0.05 for similar compounds ().

- Validation : Check for twinning or pseudo-symmetry using PLATON .

Q. How do structural modifications at the butan-2-ol backbone influence the biological activity of halogenated aryl derivatives?

- Methodological Answer : Comparative studies with analogs (e.g., 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride, ) reveal:

- Hydrogen Bonding : The hydroxyl group enhances receptor binding (e.g., GABA receptors) via H-bond donor capacity.

- Electron-Withdrawing Effects : The 4-chloro-3-methoxy group increases lipophilicity (logP ~2.5), improving blood-brain barrier penetration.

- Activity Trends :

| Compound | IC (μM) | Target Receptor |

|---|---|---|

| Target Compound | 12.3 ± 1.2 | GABA |

| 4-(4-Chlorophenyl)butan-2-one | >100 | Inactive |

| Data adapted from and . |

Q. What computational approaches predict the receptor-binding affinity of this compound?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., serotonin 5-HT). Use the OPLS4 force field for energy minimization.

- MD Simulations : GROMACS (50 ns trajectories) assesses stability of ligand-receptor complexes. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA).

- QSAR : Develop models using descriptors like polar surface area (PSA) and Hammett constants (σ = +0.23 for 4-Cl) .

Data Contradiction Analysis

Q. How can discrepancies in reported biological activities of this compound analogs be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, exposure times). Strategies:

- Meta-Analysis : Pool data from PubChem and ChEMBL () using standardized protocols (e.g., NIH Assay Guidance).

- Dose-Response Curves : Validate IC values across ≥3 independent experiments.

- Structural Confirmation : Ensure analogs are not misassigned (e.g., via HRMS and -NMR) .

Tables for Key Findings

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Reaction Temperature | 0–5°C (substitution) | 85 | 98 |

| Reducing Agent | NaBH (ethanol) | 78 | 95 |

| Purification Method | Column Chromatography | 92 | 99 |

Q. Table 2: Comparative Receptor Binding

| Compound | GABA IC (μM) | 5-HT K (nM) |

|---|---|---|

| Target Compound | 12.3 ± 1.2 | 450 ± 30 |

| 4-(4-Fluorophenyl) Analog | 18.7 ± 2.1 | 320 ± 25 |

| 3-Methoxy Derivative | >100 | 210 ± 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.